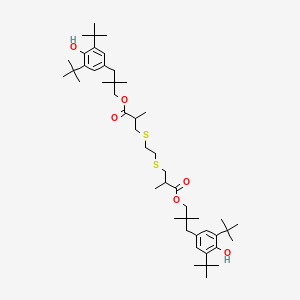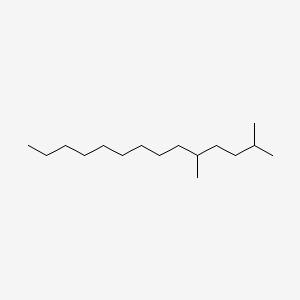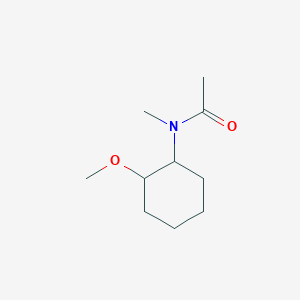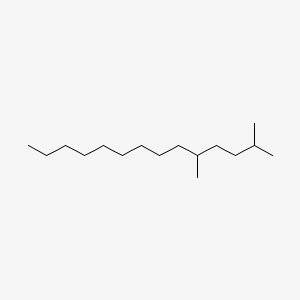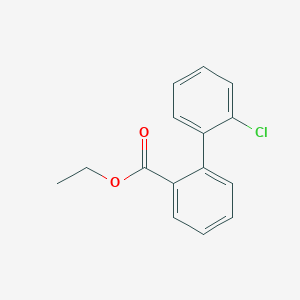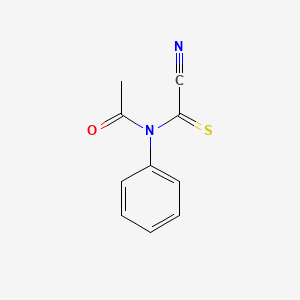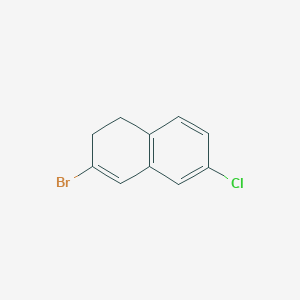
3-Bromo-6-chloro-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H8BrCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and chlorine substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1,2-dihydronaphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 6-chloro-1,2-dihydronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated products.
Scientific Research Applications
3-Bromo-6-chloro-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,2-dihydronaphthalene
- 6-Chloro-1,2-dihydronaphthalene
- 1,2-Dihydronaphthalene
Uniqueness
3-Bromo-6-chloro-1,2-dihydronaphthalene is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring This dual substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C10H8BrCl |
|---|---|
Molecular Weight |
243.53 g/mol |
IUPAC Name |
3-bromo-6-chloro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H8BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4-6H,1,3H2 |
InChI Key |
RCJVLYIMTGSSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C1C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


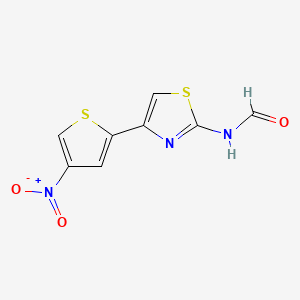

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
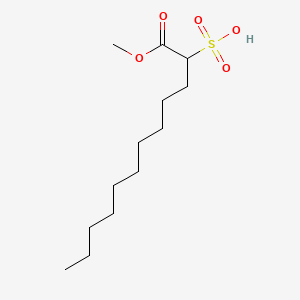
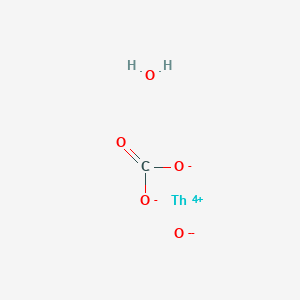
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
